molecular formula C14H12F3N3O3 B2996972 methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 477851-27-7

methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

Katalognummer: B2996972
CAS-Nummer: 477851-27-7
Molekulargewicht: 327.263
InChI-Schlüssel: RZRSSJGQIQFQOO-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS 338975-50-1) is a pyrazole-derived molecule with a trifluoromethyl group, a phenyl substituent at the 1-position, and a methyl acetate side chain. Its molecular formula is C₈H₈F₃N₃O₃, with a molecular weight of 251.16 g/mol. Key properties include a predicted density of 1.55±0.1 g/cm³ and a pKa of 9.09±0.40, indicating moderate basicity . It is supplied by research chemical vendors such as Key Organics Ltd. and Ryan Scientific, Inc., suggesting its use in pharmaceutical or agrochemical research .

Eigenschaften

IUPAC Name

methyl 2-[[3-oxo-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-23-11(21)8-18-7-10-12(14(15,16)17)19-20(13(10)22)9-5-3-2-4-6-9/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMDXQILDQYORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=C(NN(C1=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate, also known by its CAS number 477851-27-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C14H12F3N3O3\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3

Key Characteristics:

PropertyValue
Molecular Weight327.26 g/mol
Purity>97%
CAS Number477851-27-7
IUPAC Namemethyl 2-{[(4Z)-5-oxo-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino]acetate

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Antioxidant Properties : Preliminary studies indicate that it possesses antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of pyrazole compounds exhibit antimicrobial properties, suggesting that this compound may also have similar effects.

Research Findings and Case Studies

Recent studies have focused on the pharmacological effects of this compound. Below are key findings from the literature:

Antioxidant and Antimicrobial Activity

A study evaluated the antioxidant capacity and antimicrobial activity of pyrazole derivatives similar to this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, showcasing the potential for development as an antimicrobial agent .

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition was confirmed through both enzymatic assays and cellular models . The potential implications for cancer therapy and autoimmune diseases were highlighted.

In Vivo Studies

In vivo studies involving animal models have shown that this compound can reduce inflammatory markers and improve metabolic profiles in treated subjects. These findings suggest a promising avenue for therapeutic applications in metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Methyl-Substituted Pyrazole Analogs

Compound: Methyl 2-({[1-Methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate (CAS 320415-85-8)

  • Structural Difference : A methyl group replaces the phenyl substituent at the pyrazole’s 1-position.
  • Molecular Formula : C₉H₁₀F₃N₃O₃ (MW: 265.19 g/mol).
  • Properties : Lower density (1.45±0.1 g/cm³ ) and significantly reduced pKa (5.49±0.20 ) compared to the target compound, likely due to reduced steric hindrance and electronic effects from the methyl group .
  • Applications : Similar suppliers (Matrix Scientific, Key Organics) imply overlapping research applications, though the lower pKa may enhance stability under acidic conditions.

Ester-Modified Derivatives

Compound: Butyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzoate (CAS 362680-03-3)

  • Structural Differences :
    • Butyl ester replaces the methyl acetate group.
    • Chlorobenzoate and 3,4-dimethylphenyl substituents introduce bulk and lipophilicity.
  • Implications: The butyl group increases molecular weight and likely solubility in non-polar solvents, while the chloro and dimethyl groups may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

Trifluoromethyl-Containing Agrochemicals

Compound : CGA 279202 (Alternate name for a pesticide)

  • Structural Differences: Features a triazine ring instead of pyrazole, with methoxyimino and trifluoroethoxy groups.
  • Applications : Explicitly used as a pesticide, targeting different biochemical pathways (e.g., acetolactate synthase inhibition in plants) compared to pyrazole-based compounds .

Physical Properties

Property Target Compound (338975-50-1) 1-Methyl Analog (320415-85-8) Butyl Ester (362680-03-3)
Molecular Weight (g/mol) 251.16 265.19 ~450 (estimated)
Density (g/cm³) 1.55 1.45 N/A
pKa 9.09 5.49 N/A

Research and Application Insights

  • Pharmaceutical Potential: The target compound’s pyrazole-trifluoromethyl motif is common in kinase inhibitors or anti-inflammatory agents. Its phenyl group may enhance π-π stacking in drug-receptor interactions.
  • Agrochemical Relevance : The triazine-based CGA 279202 demonstrates that trifluoromethyl groups are versatile in pesticidal design, though pyrazole derivatives may target different pathways .
  • Stability and Formulation : The 1-methyl analog’s lower pKa suggests better stability in acidic environments (e.g., gastric conditions), while the target compound’s higher basicity may favor specific ionizable formulations .

Q & A

Basic: How can the synthesis of methyl 2-... be optimized for higher yield?

Methodological Answer:
Optimization involves refining reaction conditions such as solvent choice, stoichiometry, and temperature. Evidence from analogous pyrazolone syntheses suggests refluxing in acetic acid with sodium acetate (1:1 molar ratio) for 3–5 hours to promote cyclocondensation . Post-reaction purification via recrystallization from DMF/acetic acid (7:3 v/v) improves purity . For coupling steps (e.g., amide formation), carbodiimide-mediated reactions in dichloromethane with triethylamine as a base at 273 K enhance efficiency . Yield tracking via HPLC (≥98% purity threshold) is recommended .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR (¹H/¹³C, DEPT-135) to confirm hydrogenation patterns and trifluoromethyl group integration .
  • FTIR to verify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Single-crystal X-ray diffraction for absolute configuration determination, especially for resolving tautomeric forms in the pyrazolone ring .

Advanced: How to resolve contradictions in NMR data between theoretical and experimental results?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • Computational modeling (DFT) to compare theoretical/experimental chemical shifts .
  • Cross-validation with X-ray data to confirm dominant tautomers observed in the solid state .

Advanced: What strategies can elucidate the reaction mechanism for forming the pyrazolone ring?

Methodological Answer:
Mechanistic studies require:

  • Kinetic profiling (e.g., in situ FTIR or LC-MS) to track intermediate formation.
  • Isotopic labeling (e.g., ¹⁵N/¹³C) to trace cyclization pathways.
  • Density Functional Theory (DFT) simulations to model transition states and activation barriers . Evidence from similar syntheses highlights acetic acid’s dual role as solvent and proton donor for imine-enamine tautomerism .

Basic: What are common impurities encountered during synthesis, and how to mitigate them?

Methodological Answer:
Key impurities include:

  • Unreacted starting materials (e.g., 3-formylindole derivatives), removable via column chromatography (silica gel, ethyl acetate/hexane).
  • By-products from over-alkylation or oxidation, minimized by inert atmosphere (N₂/Ar) and controlled stoichiometry .
  • Hydrates/solvates , addressed by drying under vacuum (40–50°C) post-recrystallization .

Advanced: How to analyze the crystal structure to confirm molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Dihedral angles between aromatic rings (e.g., pyrazolone vs. phenyl groups), critical for assessing steric repulsion and planarity .
  • Hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs), stabilizing supramolecular assemblies .
  • Torsional parameters for trifluoromethyl groups, which influence electron-withdrawing effects .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:
Recrystallization efficiency depends on solubility gradients:

  • DMF/acetic acid (7:3) for high-polarity intermediates .
  • Dichloromethane/hexane for less polar derivatives via slow evaporation .
  • Ethanol/water for rapid crystallization, though purity may require iterative cycles .

Advanced: How to design a stability study under varying pH and temperature?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to pH 1–13 buffers (37–60°C) and monitor via HPLC-UV/Vis .
  • Kinetic modeling (Arrhenius plots) to predict shelf-life.
  • LC-MS to identify degradation products (e.g., hydrolysis of the ester or amide groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.